

# Spectroscopic Profile of 3'-Methoxyacetophenone: A Technical Guide

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Compound of Interest		
Compound Name:	3'-Methoxyacetophenone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3'-Methoxyacetophenone** (also known as 3-acetylanisole), a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

## **Chemical Structure and Properties**

**3'-Methoxyacetophenone** is an aromatic ketone with the chemical formula  $C_9H_{10}O_2$  and a molecular weight of 150.17 g/mol .[1][2] Its structure consists of an acetophenone core substituted with a methoxy group at the meta-position of the benzene ring.

Property	Value
IUPAC Name	1-(3-methoxyphenyl)ethanone[1]
Synonyms	3-Acetylanisole, m-Methoxyacetophenone
CAS Number	586-37-8[1][2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub> [1][2]
Molecular Weight	150.17 g/mol [1]
Appearance	Pale yellow liquid[1]
Boiling Point	239-241 °C[3]
Density	1.094 g/mL at 25 °C

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C7 [label="C", pos="3.9,0.75!", fontcolor="#202124"];
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H10 [label="H", pos="0, 2.5!", fontcolor="#5F6368"];
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C1 -- C3 [color="#202124"];
C2 -- C4 [color="#202124"];
C3 -- C5 [color="#202124"];
C4 -- C6 [color="#202124"];
C5 -- C6 [color="#202124"];
C3 -- 01 [color="#202124"];
01 -- C7 [color="#202124"];
C2 -- 02 [color="#202124"];
02 -- C8 [color="#202124"];
C7 -- H1 [color="#5F6368"];
C7 -- H2 [color="#5F6368"];
C7 -- H3 [color="#5F6368"];
C4 -- H4 [color="#5F6368"];
C5 -- H5 [color="#5F6368"];
C6 -- H6 [color="#5F6368"];
```



```
C8 -- H7 [color="#5F6368"];
C8 -- H8 [color="#5F6368"];
C8 -- H9 [color="#5F6368"];
C1 -- H10 [color="#5F6368"];

// Aromatic ring indication
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}
```

Caption: Chemical structure of 3'-Methoxyacetophenone.

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **3'-Methoxyacetophenone**.

#### <sup>1</sup>H NMR Data

Solvent: CDCl3 Frequency: 89.56 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.50-7.10	m	4H	Ar-H
3.84	S	3H	-OCH₃
2.57	S	3H	-COCH₃

Data sourced from ChemicalBook.[3]

#### <sup>13</sup>C NMR Data

Solvent: CDCl₃



Chemical Shift (ppm)	Assignment
197.9	C=O
159.9	Ar-C-O
138.6	Ar-C
129.5	Ar-CH
120.8	Ar-CH
119.4	Ar-CH
112.4	Ar-CH
55.4	-OCH₃
26.7	-CH₃

Predicted data, consistent with typical values for similar structures.

Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	m	C-H stretch (aromatic and aliphatic)
~1680	S	C=O stretch (aryl ketone)
~1600, 1480	m	C=C stretch (aromatic ring)
~1250, 1040	S	C-O stretch (aryl ether)

Characteristic absorption bands based on data from various sources.

# Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
150	58.5	[M] <sup>+</sup> (Molecular Ion)
135	100.0	[M-CH <sub>3</sub> ]+
107	44.1	[M-COCH <sub>3</sub> ] <sup>+</sup>
77	38.9	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from ChemicalBook and NIST Chemistry WebBook.[3][4]



## **Experimental Protocols**

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of those used for the analysis of **3'-Methoxyacetophenone**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of **3'-Methoxyacetophenone** was prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a spectrometer operating at a specific frequency for each nucleus. The data was processed by applying a Fourier transform to the free induction decay (FID) signal.

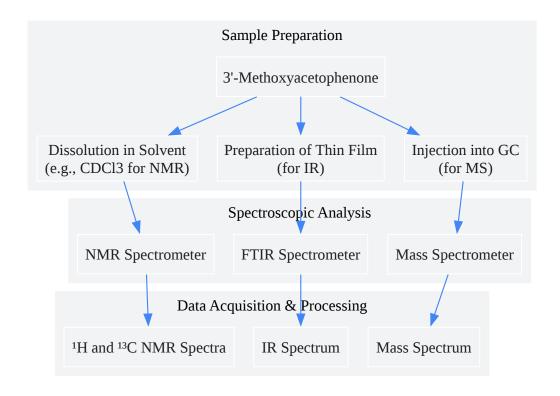
## Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum was obtained using an FTIR spectrometer. For a liquid sample like **3'-Methoxyacetophenone**, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty sample holder or clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

### **Mass Spectrometry (MS)**

Mass spectra were acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In the electron ionization (EI) source, the sample molecules were bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.





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Caption: General workflow for spectroscopic analysis.

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#### References

- 1. 3-Methoxyacetophenone | C9H10O2 | CID 11460 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyacetophenone [webbook.nist.gov]
- 3. 3-Methoxyacetophenone(586-37-8) IR Spectrum [m.chemicalbook.com]
- 4. 3-Methoxyacetophenone [webbook.nist.gov]
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